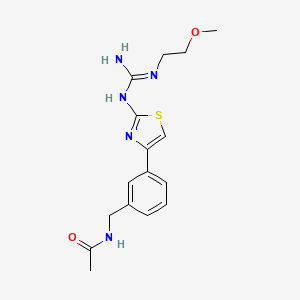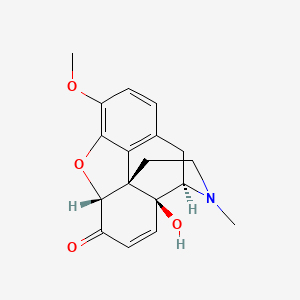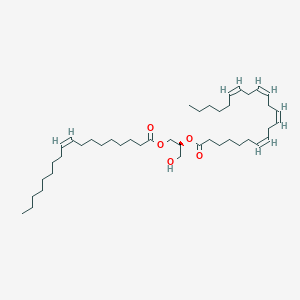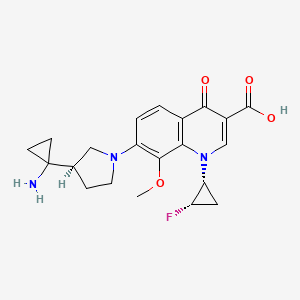
3-Quinolinecarboxylic acid, 7-((3R)-3-(1-aminocyclopropyl)-1-pyrrolidinyl)-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of DX-619 involves the removal of a fluorine atom from the 6-position of the quinolone structure. This modification enhances its antibacterial properties. The compound is typically synthesized through a series of chemical reactions, including cyclization and substitution reactions . Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
DX-619 undergoes various chemical reactions, including:
Oxidation: DX-619 can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: DX-619 can undergo substitution reactions, where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
DX-619 has been extensively studied for its antibacterial properties. It has shown potent activity against a broad spectrum of gram-positive and gram-negative bacteria . Some of its key applications include:
Chemistry: Used as a reference compound in studies of quinolone derivatives.
Biology: Studied for its effects on bacterial cell walls and DNA replication.
Industry: Used in the development of new antibacterial agents and formulations.
作用機序
DX-619 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division . This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The compound’s molecular targets include the quinolone resistance-determining regions of gyrA and grlA genes .
類似化合物との比較
DX-619 is compared with other quinolones such as ciprofloxacin, sitafloxacin, and levofloxacin. It has shown superior potency against resistant strains of bacteria . Similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum activity.
Sitafloxacin: Another potent quinolone with activity against resistant bacteria.
Levofloxacin: A commonly used quinolone for treating various bacterial infections.
DX-619’s unique des-fluoro(6) modification gives it an edge in terms of potency and efficacy against resistant strains, making it a promising candidate for further development and clinical use .
特性
CAS番号 |
431058-65-0 |
|---|---|
分子式 |
C21H24FN3O4 |
分子量 |
401.4 g/mol |
IUPAC名 |
7-[(3R)-3-(1-aminocyclopropyl)pyrrolidin-1-yl]-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-19-15(24-7-4-11(9-24)21(23)5-6-21)3-2-12-17(19)25(16-8-14(16)22)10-13(18(12)26)20(27)28/h2-3,10-11,14,16H,4-9,23H2,1H3,(H,27,28)/t11-,14+,16-/m1/s1 |
InChIキー |
ZLICIITZJTYKAQ-DIOULYMOSA-N |
異性体SMILES |
COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)[C@@H]3C[C@@H]3F)N4CC[C@H](C4)C5(CC5)N |
SMILES |
COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3F)N4CCC(C4)C5(CC5)N |
正規SMILES |
COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3F)N4CCC(C4)C5(CC5)N |
同義語 |
DX 619 DX-619 DX619 compound |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



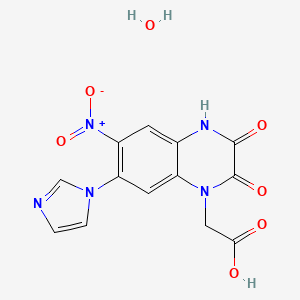


![(2S)-2-[[(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1241486.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1241487.png)

![(10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-1-ol](/img/structure/B1241489.png)
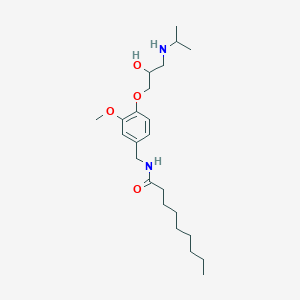
![5-[(2R)-2-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1241491.png)
![(3aalpha,6aalpha)-3beta,6beta-Bis[4-(4-guanidinobenzylcarbamoyl)piperazinocarbonyloxy]hexahydrofuro[3,2-b]furan](/img/structure/B1241492.png)
